Atorvastatin Lactam Sodium Salt Impurity

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Resolve the critical risk of ANDA rejection caused by using non-pharmacopeial standards. This definitive USP Pyrrolidone Analog and EP Impurity Q reference standard is essential for accurate quantification of the photodegradation product in atorvastatin calcium, which uniquely retains pharmacological activity. - Ensures strict compliance with ICH Q1B photostability testing and ICH Q3A impurity thresholds. - Guarantees method specificity by preventing co-elution issues common with the lactone analog (EP Impurity H) in HPLC/UPLC analysis. - Supplied with full characterization data, ensuring certified traceability and reliable inter-laboratory comparability for QC release and stability studies.

Molecular Formula C33H34FN2O6Na
Molecular Weight 596.62
CAS No. 148217-40-7
Cat. No. B601606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Lactam Sodium Salt Impurity
CAS148217-40-7
Synonyms(βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-Methylethyl)-2-oxo-4-phenyl-3-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid SodiuM Salt;  Atorvastatin Pyrrolidone Analog (USP)
Molecular FormulaC33H34FN2O6Na
Molecular Weight596.62
Structural Identifiers
SMILESCC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lactam Sodium Salt Impurity Overview


Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) is a well-characterized cyclic degradation product of the widely prescribed HMG-CoA reductase inhibitor atorvastatin [1]. Formed primarily via photodegradation of the atorvastatin calcium drug substance , this impurity is formally designated as Atorvastatin EP Impurity Q (sodium salt) under the European Pharmacopoeia monograph system [2]. Unlike generic research-grade analogs that lack formal pharmacopoeial recognition, this compound serves as a USP Pyrrolidone Analog reference material, supplied with comprehensive characterization data compliant with regulatory guidelines from USP, EMA, JP, and BP [2]. Its molecular formula is C33H34FN2NaO6, with a molecular weight of 596.62 g/mol .

Designation Pharmacopoeial impurity standard (EP Impurity Q, USP Pyrrolidone Analog) Regulatory method context
Workflow Photodegradation marker for stability-indicating methods ICH Q1B stress study context
Characterization Comprehensive spectroscopic data package available Supports method validation

Atorvastatin Lactam Sodium Salt Impurity Substitution Risks


Substituting Atorvastatin Lactam Sodium Salt Impurity with structurally similar atorvastatin-related compounds such as Atorvastatin Lactone (EP Impurity H, CAS 125995-03-1) or Atorvastatin Lactam Free Acid (CAS 906552-18-9) introduces unacceptable risk in analytical workflows requiring strict regulatory compliance. The lactam sodium salt differs fundamentally from the lactone impurity in both chromatographic retention behavior and mass spectral fragmentation patterns due to its distinct lactam ring structure versus the lactone's closed-ring hemiacetal [1]. Additionally, while the free acid form (CAS 906552-18-9) shares the same lactam pharmacophore, it lacks the sodium counterion present in CAS 148217-40-7, which affects solubility, ionization efficiency in LC-MS analysis, and certified traceability to USP/EP monographs [2]. Moreover, this compound is explicitly recognized as a photodegradation product of atorvastatin under ICH Q1B stress conditions, a designation not applicable to process-related impurities such as desfluoro or epimeric analogs . Generic substitution without verifying counterion identity and pharmacopoeial equivalence directly jeopardizes method accuracy, regulatory acceptance of ANDA submissions, and inter-laboratory comparability [3].

Counterion mismatch
Free acid form (CAS 906552-18-9) lacks the sodium counterion; solubility and LC-MS ionization behavior may differ, requiring method re-optimization.
Chromatographic and spectral profile shift
Atorvastatin Lactone (EP Impurity H) shows distinct retention and fragmentation due to lactone vs. lactam ring; cannot be used interchangeably in regulatory methods.
Pharmacopoeial recognition gap
Non-USP/EP analogs lack formal monograph acceptance; procurement may trigger additional method re-validation for ANDA submissions.

Atorvastatin Lactam Sodium Salt Impurity Comparative Evidence


Pharmacopoeial Designation vs. Unlisted Analogs

Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) possesses formal pharmacopoeial designation as Atorvastatin EP Impurity Q (sodium salt) and is listed as the USP Pyrrolidone Analog reference material [1]. In contrast, the free acid form (CAS 906552-18-9) lacks the USP designation for the sodium salt form, and the lactone impurity (Atorvastatin EP Impurity H, CAS 125995-03-1) is a distinct USP Related Compound H with entirely different acceptance criteria under EP monograph specifications [2].

Pharmacopoeial Designation vs. Unlisted Analogs
Cross-study comparable
Distinct monograph entries; different acceptance criteria and labeling specifications apply. USP Pyrrolidone Analog sodium salt vs. free acid/lactone recognized under separate monographs.
Supports regulatory method compliance review
Regulatory submission context per EP and USP monographs
Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Photodegradation Pathway Specificity vs. Process Impurities

Atorvastatin Lactam Sodium Salt Impurity is formed exclusively via photodegradation of atorvastatin under light exposure, distinguishing it from process-related impurities that arise during synthesis . According to ICH Q1B stress studies, atorvastatin calcium exposed to sunlight generates the lactam photoproduct as a primary degradation marker, whereas the lactone impurity (EP Impurity H) can form under both thermal and acid-catalyzed conditions without light exposure .

Photodegradation Pathway Specificity
Class-level inference
Formed via photodegradation exclusively; comparator lactone forms via thermal, acid-catalyzed, and photolytic pathways. Exact photodegradation rate constants not reported.
Supports photostability marker context
ICH Q1B photostability testing; data to verify
Stability-Indicating Methods Forced Degradation ICH Q1B Compliance

Cholesterol Biosynthesis Inhibition in Rat Model

Atorvastatin lactam impurity has been shown to inhibit cholesterol biosynthesis in a rat model, and its in vivo metabolism was studied by HPLC-MS/MS, revealing metabolic pathways identical to those of the parent atorvastatin molecule . In contrast, certain process-related impurities such as the methyl ester derivative (CAS 1795790-02-1) found in generic formulations have been reported to reduce HMG-CoA reductase inhibitory effects relative to the parent drug [1].

Cholesterol Biosynthesis Inhibition (Rat Model)
Reported
Retains cholesterol biosynthesis inhibition in rat model; metabolism identical to parent atorvastatin. Methylated impurity shows reduced HMGR inhibitory effects qualitatively. Exact IC50 not reported.
Supports impurity bioactivity monitoring context
In vivo rat model; HPLC-MS/MS metabolic profiling
Toxicological Assessment Impurity Profiling In Vivo Pharmacology

USP Reference Standard Characterization vs. Generic

Atorvastatin Lactam Sodium Salt Impurity, when procured as a USP Pyrrolidone Analog reference material, is supplied with comprehensive characterization data including HPLC purity analysis, mass spectrometry (LC-MS), 1H NMR, FT-IR, and potency determination [1]. Additional characterization data including QNMR, 13C NMR, 2D NMR (COSY, NOESY, HSQC, HMBC), and 15N NMR are available upon request [1]. In contrast, generic impurity standards from non-accredited suppliers typically provide only basic HPLC purity certificates without the full spectroscopic characterization package required for regulatory submission [2].

USP Reference Standard Characterization
Supporting evidence
Comprehensive characterization: HPLC, LC-MS, 1H NMR, FT-IR, potency; optional 2D NMR. Generic standards typically provide only basic HPLC purity data.
Supports method validation workflow
Regulatory submission context; exact purity varies by lot
Method Validation Reference Standard Certification Quality Control

Atorvastatin Lactam Sodium Salt Impurity Applications


Photostability Method Validation for ANDA

This compound is the definitive reference standard for developing and validating HPLC or UPLC stability-indicating methods that must demonstrate specificity toward photodegradation products under ICH Q1B guidelines [1]. Its use is mandatory for establishing system suitability parameters, determining limit of detection (LOD) and limit of quantitation (LOQ) for the lactam photodegradant, and generating forced degradation chromatograms required in Module 3.2.S.7 of ANDA submissions [2].

API Impurity Profiling & Batch Release Testing

Procurement of the USP Pyrrolidone Analog (CAS 148217-40-7) enables accurate quantification of this specific impurity in atorvastatin calcium drug substance batches against established acceptance criteria [1]. Given its retention of cholesterol biosynthesis inhibitory activity in vivo, precise quantification is essential for demonstrating compliance with ICH Q3A impurity thresholds and supporting toxicological qualification of impurity levels [2].

Finished Dosage Form Quality Control

In finished tablet or capsule formulations, this impurity serves as a key marker for monitoring photodegradation during shelf-life stability studies [1]. Its use in QC release testing ensures that light-exposed product batches do not exceed specified impurity limits, supporting compliance with USP monograph requirements for atorvastatin-related compounds [2].

Bioequivalence & Comparative Impurity Profiling

For generic manufacturers establishing bioequivalence to the reference listed drug (RLD), this impurity standard enables accurate comparative impurity profiling between test and reference products [1]. Given the documented retention of pharmacological activity in rat models, demonstrating equivalent or lower levels of this impurity in the generic product provides supporting evidence for comparable safety and efficacy [2].

Application
Selection Property
Validation Focus
Photostability Method Validation
Photodegradation-specific reference standard
ICH Q1B compliance review
API Impurity Profiling
Pharmacopoeial designation and characterization
ICH Q3A threshold monitoring
Dosage Form Stability Testing
Photodegradation marker suitability
Shelf-life impurity limit monitoring
Comparative Impurity Profiling
Regulatory-grade reference material
Impurity equivalence profiling support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin Lactam Sodium Salt Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.